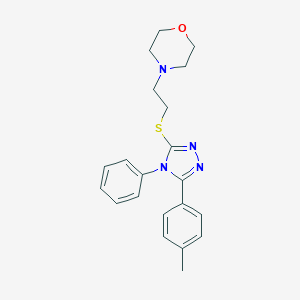
5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl 2-(4-morpholinyl)ethyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl 2-(4-morpholinyl)ethyl sulfide, also known as compound 1, is a chemical compound with potential applications in scientific research.
Mechanism of Action
The mechanism of action of 5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl 2-(4-morpholinyl)ethyl sulfide 1 is not fully understood, but it is believed to involve inhibition of the NF-κB signaling pathway. This pathway plays a key role in regulating inflammation and immune responses, and its dysregulation has been implicated in a variety of diseases, including cancer. By inhibiting this pathway, 5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl 2-(4-morpholinyl)ethyl sulfide 1 may be able to reduce inflammation and promote cell death in cancer cells.
Biochemical and Physiological Effects
Compound 1 has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor, anti-inflammatory, and antioxidant properties, it has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and learning. Inhibiting their activity could potentially lead to improved cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl 2-(4-morpholinyl)ethyl sulfide 1 in lab experiments is its relatively simple synthesis method, which makes it accessible to a wide range of researchers. Additionally, its anti-tumor activity and potential use in cancer treatment make it a promising candidate for further study. However, one limitation of using 5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl 2-(4-morpholinyl)ethyl sulfide 1 is its low solubility in water, which could make it difficult to work with in certain experiments.
Future Directions
There are a number of potential future directions for research involving 5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl 2-(4-morpholinyl)ethyl sulfide 1. One area of interest is its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Its ability to inhibit acetylcholinesterase and butyrylcholinesterase could make it a useful candidate for the development of new treatments for these diseases. Additionally, further study of its anti-tumor activity could lead to the development of new cancer treatments. Finally, research into its mechanism of action could provide valuable insights into the NF-κB signaling pathway and its role in disease.
Synthesis Methods
The synthesis of 5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl 2-(4-morpholinyl)ethyl sulfide 1 involves a multi-step process that starts with the reaction of 4-methylbenzaldehyde and phenylhydrazine to form 4-(4-methylphenyl)-1,2,4-triazole-3-thiol. This intermediate 5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl 2-(4-morpholinyl)ethyl sulfide is then reacted with 2-(4-morpholinyl)ethyl chloride to form 5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl 2-(4-morpholinyl)ethyl sulfide 1. The overall yield of this process is approximately 40%.
Scientific Research Applications
Compound 1 has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anti-tumor activity in vitro, making it a promising candidate for the development of new cancer treatments. Additionally, 5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl 2-(4-morpholinyl)ethyl sulfide 1 has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of a variety of diseases.
properties
Product Name |
5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl 2-(4-morpholinyl)ethyl sulfide |
|---|---|
Molecular Formula |
C21H24N4OS |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
4-[2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethyl]morpholine |
InChI |
InChI=1S/C21H24N4OS/c1-17-7-9-18(10-8-17)20-22-23-21(25(20)19-5-3-2-4-6-19)27-16-13-24-11-14-26-15-12-24/h2-10H,11-16H2,1H3 |
InChI Key |
XFNVKVALBQLNOL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCCN4CCOCC4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCCN4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diethyl 3-methyl-5-{[(4-phenyl-1-piperazinyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B275066.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B275068.png)
![Diethyl 5-{[(3-chloroanilino)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B275073.png)
![Ethyl 7-amino-3-cyano-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B275078.png)
![2-{[4-(4-chlorophenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B275079.png)
![Ethyl 9-methylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-8-carboxylate](/img/structure/B275082.png)
![Ethyl 5-methyl-4-(3-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B275084.png)
![3-allyl-6-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B275086.png)
![2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B275090.png)
![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B275091.png)
![methyl 2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275095.png)
![methyl 2-[(phenylcarbamoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275098.png)
![3-Benzyl-7-(4-methylpiperazin-1-yl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B275100.png)
![3-Amino-2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B275103.png)